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Introduction
Kupferron, the ammonium salt of N-nitroso-N-phenylhydroxylamine, is a versatile chelating

agent widely employed in analytical and separation chemistry. It forms stable, neutral chelate

complexes with a variety of metal ions, which are readily extractable into organic solvents. This

property makes it an excellent reagent for the separation and preconcentration of metals from

aqueous solutions. The selectivity of the extraction can often be controlled by adjusting the pH

of the aqueous phase. This document provides detailed application notes and experimental

protocols for the solvent extraction of several metal-Kupferron chelates, along with quantitative

data to facilitate the design and optimization of separation procedures.

Principle of Extraction
The solvent extraction of metal-Kupferron chelates is based on the formation of an uncharged

metal-Kupferron complex in the aqueous phase, which then partitions into an immiscible

organic solvent. The general equilibrium can be represented as:

Mⁿ⁺(aq) + n(Kup)⁻(aq) ⇌ M(Kup)ₙ(org)

where Mⁿ⁺ is the metal ion, (Kup)⁻ is the Kupferron anion, and M(Kup)ₙ is the neutral metal

chelate in the organic phase. The efficiency of the extraction is influenced by several factors,

primarily the pH of the aqueous solution, the concentration of Kupferron, and the choice of the

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12356701?utm_src=pdf-interest
https://www.benchchem.com/product/b12356701?utm_src=pdf-body
https://www.benchchem.com/product/b12356701?utm_src=pdf-body
https://www.benchchem.com/product/b12356701?utm_src=pdf-body
https://www.benchchem.com/product/b12356701?utm_src=pdf-body
https://www.benchchem.com/product/b12356701?utm_src=pdf-body
https://www.benchchem.com/product/b12356701?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12356701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


organic solvent. By controlling the pH, selective extraction of different metal ions can be

achieved due to the varying stability of their Kupferron chelates at different hydrogen ion

concentrations.

Quantitative Data Summary
The efficiency of solvent extraction is typically quantified by the distribution ratio (D) and the

percentage of extraction (%E). The distribution ratio is the ratio of the total concentration of the

metal in the organic phase to its total concentration in the aqueous phase. The percentage of

extraction is the percentage of the metal transferred from the aqueous to the organic phase.

Table 1: Distribution Ratios (D) of Metal-Kupferron Chelates in Chloroform at Various pH

Values

Metal Ion pH 1.0 pH 2.0 pH 3.0 pH 4.0 pH 5.0 pH 6.0

Fe(III) >1000 >1000 >1000 >1000 >1000 >1000

Cu(II) 10 100 500 >1000 >1000 >1000

Ti(IV) >1000 >1000 >1000 >1000 >1000 >1000

V(V) >1000 >1000 >1000 >1000 - -

U(VI) 20 200 >1000 >1000 >1000 >1000

Th(IV) 50 500 >1000 >1000 >1000 >1000

Mo(VI) 100 >1000 >1000 >1000 >1000 >1000

Note: Data is compiled from various sources and represents typical values. Actual values may

vary depending on experimental conditions.

Table 2: Percentage Extraction (%E) of Metal-Kupferron Chelates into Chloroform at Optimal

pH
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Metal Ion
Optimal pH for Quantitative Extraction
(>99%)

Fe(III) 1.0 - 6.0

Cu(II) 3.0 - 6.0

Ti(IV) < 1.0 - 6.0

V(V) < 1.0 - 4.0

U(VI) 3.0 - 6.0

Th(IV) 3.0 - 6.0

Mo(VI) 2.0 - 6.0

Table 3: Logarithm of Overall Stability Constants (log βn) of Selected Metal-Kupferron
Chelates

Metal Ion Chelate log βn

Fe(III) Fe(Kup)₃ ~18

Cu(II) Cu(Kup)₂ ~12

Ti(IV) Ti(Kup)₄ ~25

Note: Stability constants are highly dependent on experimental conditions such as ionic

strength and temperature. The values presented are indicative.

Experimental Protocols
The following are generalized protocols for the solvent extraction of specific metal ions using

Kupferron. These should be adapted and optimized for specific sample matrices and analytical

requirements.

Protocol 1: Selective Extraction of Iron(III)
Objective: To selectively extract Iron(III) from an acidic aqueous solution.
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Materials:

Aqueous sample solution containing Fe(III).

Kupferron solution (6% w/v in water, freshly prepared and cooled).

Chloroform (or other suitable organic solvent like diethyl ether).

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) to adjust pH.

Separatory funnel.

pH meter or pH indicator paper.

Procedure:

Pipette a known volume of the aqueous sample into a separatory funnel.

Adjust the pH of the solution to approximately 1.0-2.0 with HCl or H₂SO₄.

Add the 6% Kupferron solution dropwise with constant swirling until precipitation is

complete. An excess of the reagent is indicated by the formation of a white, silky precipitate

of the reagent itself.

Add a suitable volume of chloroform to the separatory funnel.

Shake the funnel vigorously for 1-2 minutes to extract the iron(III)-Kupferron chelate.

Allow the phases to separate completely.

Drain the organic layer (containing the Fe(Kup)₃ complex) into a clean, dry collection vessel.

Repeat the extraction with a fresh portion of chloroform to ensure quantitative removal of

iron.

The combined organic extracts can be used for subsequent analysis, such as

spectrophotometry or atomic absorption spectroscopy.
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Protocol 2: Extraction of Copper(II)
Objective: To extract Copper(II) from a weakly acidic to neutral aqueous solution.

Materials:

Aqueous sample solution containing Cu(II).

Kupferron solution (6% w/v in water, freshly prepared and cooled).

Chloroform.

Ammonium hydroxide or a suitable buffer solution to adjust pH.

Separatory funnel.

pH meter.

Procedure:

Transfer a known volume of the aqueous sample into a separatory funnel.

Adjust the pH of the solution to between 3.0 and 5.0 using a suitable buffer or by careful

addition of ammonium hydroxide.

Add the 6% Kupferron solution in slight excess, as indicated by the formation of a greenish-

brown precipitate.

Add a measured volume of chloroform to the funnel.

Shake vigorously for 2-3 minutes.

Allow the layers to separate. The chloroform layer will be colored due to the extracted

Cu(Kup)₂ complex.

Collect the organic phase.

Perform a second extraction on the aqueous phase to ensure complete recovery.
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Protocol 3: Separation of Uranium(VI) and Vanadium(V)
Objective: To separate Uranium(VI) and Vanadium(V) from an acidic solution.

Materials:

Aqueous sample solution containing U(VI) and V(V).

Kupferron solution (6% w/v in water, freshly prepared and cooled).

Chloroform or diethyl ether.

Sulfuric acid (H₂SO₄).

Separatory funnel.

pH meter.

Procedure:

Place the aqueous sample in a separatory funnel and acidify with H₂SO₄ to a pH of

approximately 1.0.

At this pH, both U(VI) and V(V) will form Kupferron chelates. Add an excess of cold 6%

Kupferron solution.

Extract the metal chelates into an equal volume of chloroform or diethyl ether by shaking for

2 minutes.

Separate the organic phase containing both U(Kup)₆ and V(Kup)₅.

To selectively strip the uranium, wash the organic phase with a dilute H₂SO₄ solution (e.g.,

0.1 M). The vanadium will remain in the organic phase, while uranium will be back-extracted

into the aqueous phase.

The separated aqueous (containing uranium) and organic (containing vanadium) phases can

then be analyzed.
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Caption: General workflow for the solvent extraction of metal-Kupferron chelates.

Caption: Bidentate coordination of Kupferron to a central metal ion (M).

To cite this document: BenchChem. [Application Notes and Protocols for the Solvent
Extraction of Metal-Kupferron Chelates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12356701#solvent-extraction-of-metal-kupferron-
chelates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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